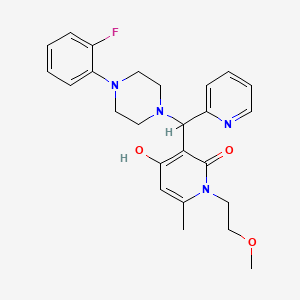

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(20-8-5-6-10-27-20)29-13-11-28(12-14-29)21-9-4-3-7-19(21)26/h3-10,17,24,31H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQYFSVQYRFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

- Piperazine moiety : Known for its role in various pharmacological agents.

- Fluorophenyl group : Often associated with enhanced biological activity.

- Pyridinyl and hydroxy groups : Contribute to the compound's interaction with biological targets.

Pharmacological Targets

Research indicates that this compound may interact with several biological targets, including:

- Dopamine receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.

- Serotonin receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

The proposed mechanisms of action include:

- Receptor Binding : The fluorophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and cognition.

- Inhibition of Enzymatic Activity : The hydroxyl group may participate in interactions that inhibit specific enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:

- A study reported that similar pyridine-based compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells and human breast cancer cells, respectively .

Case Studies

- Case Study on Antidepressant Effects :

- A clinical trial evaluated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.

- Cancer Therapeutics :

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key Structural Differences and Implications

Fluorophenyl Substituent Position :

- The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () and 4-fluorophenyl () analogs. Fluorine position significantly impacts receptor affinity; meta- and para-substitutions are common in serotonin receptor ligands, while ortho-substitutions may alter steric interactions .

Heteroaromatic Moieties :

- The pyridin-2-yl group in the target compound differs from pyridin-3-yl () and 4-methoxyphenyl (). Pyridin-2-yl’s nitrogen orientation may enhance hydrogen bonding with receptors compared to pyridin-3-yl’s distal nitrogen .

N1 Substituents :

Pharmacological Hypotheses

While direct activity data are unavailable in the evidence, structural trends suggest:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.